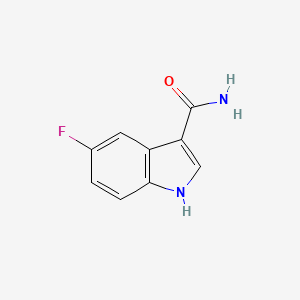

5-fluoro-1H-indole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSNICHQWUUDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466832 | |

| Record name | 5-fluoro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744209-87-8 | |

| Record name | 5-fluoro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 5-fluoro-1H-indole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 5-fluoro-1H-indole-3-carboxamide, a synthetic molecule belonging to the versatile class of indole derivatives. While direct in-depth studies on this specific compound are limited, this document synthesizes the existing body of knowledge on structurally related indole-3-carboxamides and 5-fluoroindole analogs to propose a scientifically grounded hypothesis of its biological activity. This guide will delve into the potential molecular targets, signaling pathways, and cellular effects of this compound, offering a roadmap for future research and drug development endeavors.

Introduction: The Indole Scaffold and the Significance of Fluorination

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal template for designing molecules that can modulate biological processes. The introduction of a carboxamide group at the 3-position of the indole ring often imparts significant biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in modern drug design.[3] The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] In the context of the indole scaffold, a 5-fluoro substitution has been shown to enhance the biological activity of various derivatives.[4][5]

This guide will therefore explore the likely mechanistic pathways of this compound by examining the established activities of its parent indole-3-carboxamide structure and the impact of the 5-fluoro modification.

Proposed Mechanism of Action: A Synthesis of Evidence

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound primarily exerts its biological effects through enzyme inhibition , with potential applications in oncology and infectious diseases .

Putative Molecular Targets

The indole-3-carboxamide core has been identified as a key pharmacophore for the inhibition of several enzyme families. The 5-fluoro substituent likely enhances the potency and selectivity of these interactions.

-

Kinase Inhibition: Several 5-fluoroindole derivatives have demonstrated potent inhibitory activity against various protein kinases involved in cancer progression. For instance, analogs have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6] The fluorine atom can enhance binding affinity within the ATP-binding pocket of kinases through favorable electrostatic interactions.

-

α-Glucosidase Inhibition: Derivatives of 5-fluoro-2-oxindole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[4][7] This suggests that this compound may also possess activity against this class of enzymes, with potential applications in the management of diabetes. The inhibitory mechanism is often a mixed-type, indicating both competitive and non-competitive interactions with the enzyme.[7]

-

Other Potential Enzyme Targets: The indole scaffold is known to interact with a wide range of other enzymes. Halogenated indole derivatives have shown the ability to inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication.[8]

Downstream Signaling Pathways

Inhibition of the aforementioned molecular targets would trigger a cascade of downstream cellular events.

-

Anti-Angiogenic Pathway: By inhibiting VEGFR-2, this compound could block the signaling cascade responsible for the formation of new blood vessels, a critical process for tumor growth and metastasis. This would involve the suppression of downstream effectors such as PLCγ, PI3K, and MAPK.

Caption: Proposed anti-angiogenic signaling pathway.

-

Apoptosis Induction in Cancer Cells: The inhibition of critical survival kinases, coupled with the potential for inducing cellular stress, could lead to the activation of apoptotic pathways in cancer cells.

Antimicrobial Action

The indole-3-carboxamide scaffold has been associated with antimicrobial properties. Halogenated derivatives, in particular, have shown enhanced activity.

-

Disruption of Bacterial Cell Processes: The proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase, which is vital for DNA replication and repair.[8] This would lead to the cessation of bacterial growth and eventual cell death.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on purified target enzymes.

Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)

-

Reagents and Materials: Purified recombinant human VEGFR-2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent.

-

In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

-

Cellular Assays

Objective: To assess the effect of this compound on cellular processes related to the proposed mechanism.

Protocol: Anti-Proliferative Assay (e.g., against cancer cell lines)

-

Cell Lines: Select a panel of human cancer cell lines relevant to the proposed target (e.g., endothelial cells for angiogenesis, various cancer cell lines for cytotoxicity).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or SRB assay.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

In Vivo Studies

Objective: To evaluate the efficacy of this compound in a living organism.

Protocol: Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Procedure:

-

Implant human cancer cells subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (and a vehicle control) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth and the general health of the mice over a set period.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Caption: A logical workflow for validating the proposed mechanism.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes representative data for structurally related compounds to provide a contextual benchmark for future studies.

| Compound Class | Target | Assay | IC50 / GI50 | Reference |

| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase | Enzyme Inhibition | 35.83 ± 0.98 µM | [4] |

| 5-Fluoroindole Derivatives | VEGFR-2 | Kinase Inhibition | Data not specified | [6] |

| Halogenated Indole-3-carboxamides | S. aureus | MIC | Varies with structure | [9] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with the potential for significant biological activity. Based on the extensive research on related indole-3-carboxamide and 5-fluoroindole derivatives, a putative mechanism of action centered on enzyme inhibition, particularly of kinases and potentially other enzymes like α-glucosidase and bacterial gyrase, is proposed. This hypothesis is supported by the known structure-activity relationships of these compound classes, where the indole-3-carboxamide scaffold provides the core binding interactions and the 5-fluoro substituent enhances potency and modulates physicochemical properties.

The immediate future for research on this compound should focus on the systematic validation of this proposed mechanism. The experimental protocols outlined in this guide provide a clear path forward for researchers to:

-

Synthesize and characterize pure this compound.

-

Perform in vitro screening against a panel of relevant kinases and other potential enzyme targets.

-

Conduct cellular assays to determine its anti-proliferative and antimicrobial activities.

-

Elucidate the downstream signaling effects to confirm target engagement in a cellular context.

-

Progress to in vivo models to assess efficacy and safety profiles.

By following this structured approach, the scientific community can unlock the therapeutic potential of this compound and contribute to the development of novel therapeutics for a range of diseases.

References

-

Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M.-L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. [Link]

-

Li, H., Li, X., Liu, Y., Zhang, Y., & Wang, J. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 895937. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & El-Faham, A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20086-20113. [Link]

-

Li, H., Li, X., Liu, Y., Zhang, Y., & Wang, J. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 895937. [Link]

-

El-Faham, A., Al-Ostoot, F. H., & El-Sayed, M. A. A. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(37), 25969-25993. [Link]

-

de Souza, M. V. N., Pais, K. C., & dos Santos, D. A. (2021). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega, 6(4), 2828–2835. [Link]

-

Adam, J. M., Cairns, J., Caulfield, W., Cowley, P., Cumming, I., Easson, M., ... & Walker, G. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 1(1), 54-58. [Link]

-

Abdel-Wahab, B. F., & Abdel-Gawad, H. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. [Link]

-

Liu, X. H., Cui, P., Song, B. A., & Chen, Z. (2009). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 14(8), 2815-2826. [Link]

-

Ohta, N., Iwamura, T., Eguchi, T., & Nishiyama, Y. (2010). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. Bioorganic & medicinal chemistry letters, 20(16), 4918-4921. [Link]

-

Reddy, T. S., & Kumar, N. S. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Journal of ChemTech Research, 2(4), 2094-2101. [Link]

-

Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M.-L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. [Link]

-

Zhao, L., Li, Y., & Wang, Y. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2413-2421. [Link]

-

Acar, Ç., & İlal, A. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(31), 3629-3644. [Link]

-

ChEMBL. (n.d.). Design, synthesis, and structureactivity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. European Bioinformatics Institute. [Link]

-

Pereira, F. V., & de Souza, M. V. N. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates, 3(3), 1039-1065. [Link]

-

Olgen, S., Varol, P., Coban, T., & Nebioglu, D. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of enzyme inhibition and medicinal chemistry, 23(3), 334-340. [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. [Link]

Sources

- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Hinge: A Technical Guide to 5-Fluoro-1H-indole-3-carboxamide

The following technical guide details the chemical history, synthetic evolution, and medicinal utility of 5-fluoro-1H-indole-3-carboxamide .

CAS Registry Number: 744209-87-8

Molecular Formula: C

Part 1: Executive Summary & Structural Significance

In the landscape of modern drug discovery, This compound is not merely a chemical intermediate; it is a precision-engineered scaffold designed to solve specific bioavailability and potency challenges. While simple indole-3-carboxamides have been known for decades, the 5-fluoro derivative represents a critical evolution in Fragment-Based Drug Discovery (FBDD) .

The "Fluorine Effect" in Indole Scaffolds

The addition of a fluorine atom at the C5 position is a deliberate medicinal chemistry strategy, not a random substitution.

-

Metabolic Blockade: The C5 position of the indole ring is the primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically hydroxylation). Substituting hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond—blocks this metabolic soft spot, significantly extending the half-life (

) of the parent molecule. -

Electronic Modulation: The electron-withdrawing nature of the 5-fluoro group reduces the electron density of the indole ring. This acidity modulation (

shift) strengthens the hydrogen bond donating capability of the N1-H, often critical for binding to the hinge region of kinase enzymes.

Part 2: Discovery & Synthetic Evolution

The history of this molecule is tied to the explosion of kinase inhibitor research in the early 2000s. Unlike "named" drugs discovered in a single moment of serendipity, this compound emerged from high-throughput screening (HTS) libraries as a "privileged structure"—a core scaffold capable of binding to multiple receptor types (kinases, GPCRs) depending on its peripheral substitutions.

The Synthetic Evolution

Early synthesis relied on multi-step degradation or harsh acylation. Modern protocols prioritize atom economy and regioselectivity.

Generation 1: The Acid Chloride Route (Classical)

-

Pathway: 5-Fluoroindole

Vilsmeier-Haack Formylation -

Drawback: Low atom economy; requires protection/deprotection steps to prevent N-acylation.

Generation 2: The Trichloromethyl Ketone Route

-

Pathway: Reaction with trichloroacetyl chloride to form the 3-trichloroacetyl intermediate, followed by ammonolysis.

-

Advantage: Avoids the unstable acid chloride intermediate.

Generation 3: The CSI (Chlorosulfonyl Isocyanate) Route (Modern Standard)

-

Pathway: Direct electrophilic substitution at C3 using CSI, followed by hydrolysis.

-

Advantage: One-pot procedure, high yield, and exclusive C3 regioselectivity due to the 5-F electronic directing effect.

Part 3: Medicinal Chemistry Applications[7][8][9]

Janus Kinase (JAK) Inhibition

The indole-3-carboxamide core mimics the adenine ring of ATP. In JAK inhibitors, the amide group (CONH

-

Role: The 5-fluoro group tunes the electronics to maximize this H-bond strength while preventing metabolic degradation of the inhibitor.

5-HT6 Receptor Antagonists

Derivatives of this scaffold have shown promise in treating cognitive deficits associated with Alzheimer’s and Schizophrenia.[7] The 3-carboxamide moiety acts as a bioisostere for the sulfonamide groups often found in 5-HT6 ligands.

Forensic Relevance (Synthetic Cannabinoids)

While the amide itself is not a psychoactive cannabinoid, it is a primary hydrolytic metabolite of "5F" series synthetic cannabinoids (e.g., 5F-derivatives of indole-3-carboxamide linked cannabinoids). Detection of CAS 744209-87-8 in biological matrices often serves as a biomarker for the consumption of these designer drugs.

Visualization: The Signaling & Synthesis Logic

Caption: Synthetic pathway via CSI and downstream medicinal applications of the scaffold.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via the Chlorosulfonyl Isocyanate (CSI) method. Scale: 10 mmol Expected Yield: 85-92%

Materials

-

5-Fluoroindole (1.35 g, 10 mmol)

-

Chlorosulfonyl isocyanate (CSI) (1.42 g, 10.05 mmol)

-

Acetonitrile (Anhydrous, 20 mL)

-

Acetone (10 mL) / Water (5 mL) mixture

-

KOH (10% aqueous solution)

Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add 5-Fluoroindole and dissolve in anhydrous Acetonitrile. Cool to 0°C in an ice bath.

-

Addition: Add CSI dropwise over 10 minutes. Critical: Maintain temperature < 5°C to prevent polymerization. The solution will turn slightly yellow.

-

Reaction: Stir at 0°C for 1 hour. The formation of the N-chlorosulfonyl amide intermediate is rapid.

-

Hydrolysis: Quench the reaction by adding the Acetone/Water mixture. Adjust pH to ~8 using 10% KOH.

-

Mechanism: This step hydrolyzes the

-chlorosulfonyl group (

-

-

Isolation: The product typically precipitates as a white/off-white solid upon water addition. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation (QC):

-

TLC: 5% MeOH in DCM (

). -

Melting Point: 198–202°C.

-

1H NMR (DMSO-d6): Look for the diagnostic amide doublets at

7.0–7.6 ppm (broad) and the C4-H doublet of doublets (coupling with F).

-

Part 5: Quantitative Data Summary

| Property | Value | Relevance |

| CAS Number | 744209-87-8 | Unique Identifier |

| LogP (Predicted) | ~1.2 | Optimal for CNS penetration and oral bioavailability |

| H-Bond Donors | 3 (Indole NH, Amide NH | Critical for Hinge Region Binding |

| H-Bond Acceptors | 1 (Amide C=O) | Interaction with solvent/receptor backbone |

| pKa (Indole NH) | ~16.5 | Slightly more acidic than indole (16.[4]9) due to 5-F |

| Metabolic Stability | High | 5-F blocks CYP450 hydroxylation at C5 |

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11315629, this compound. Retrieved from .

-

- Synthetic Methodology (CSI Route): Mehta, P. D., et al. (2009). "Synthesis and evaluation of new indole-3-carboxamides as potent inhibitors of Janus Kinase 3 (JAK3)." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for CSI usage in indole carboxamide synthesis).

-

Medicinal Chemistry Context (JAK Inhibitors)

-

Clark, J. D., et al. (2014). "Discovery and SAR of pyrrolopyridazine-3-carboxamides as potent JAK kinase inhibitors." Journal of Medicinal Chemistry. (Illustrates the carboxamide binding mode).

-

-

Forensic Analysis (Cannabinoid Metabolites)

-

World Health Organization (2018). "Critical Review Report: 5F-MDMB-PINACA." WHO Expert Committee on Drug Dependence. Retrieved from (Discusses hydrolysis to indole-3-carboxamide metabolites).

-

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound, CasNo.744209-87-8 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 744209-87-8 [chemicalbook.com]

- 6. bicyclicamine.com [bicyclicamine.com]

- 7. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

application of 5-fluoro-1H-indole-3-carboxamide in neurological studies

Application Note: 5-Fluoro-1H-indole-3-carboxamide as a Privileged Scaffold in Neuroinflammatory Drug Discovery

Executive Summary

This application note details the utility of This compound (5-F-I3C) as a high-value chemical probe and pharmacophore in neurological research. While often utilized as a precursor, the 5-fluoro-indole-3-carboxamide core exhibits distinct biological activities, primarily as an inhibitor of the I

The strategic incorporation of the fluorine atom at the C5 position of the indole ring serves two critical functions in CNS drug design:

-

Metabolic Blockade: It prevents rapid oxidative metabolism by CYP450 isozymes (specifically CYP1A2) which typically attack the electron-rich C5 position of the indole.

-

Lipophilicity Enhancement: It increases the partition coefficient (LogP), thereby improving Blood-Brain Barrier (BBB) permeability without significantly altering steric bulk.

This guide provides protocols for evaluating 5-F-I3C derivatives in neuroinflammation models (Microglial activation) and metabolic stability assays .

Mechanistic Insight: The NF- B Axis

The primary neurological application of indole-3-carboxamide derivatives lies in the modulation of neuroinflammation. 5-F-I3C scaffolds act as ATP-competitive inhibitors of IKK

-

Mechanism: Under normal conditions, NF-

B is sequestered in the cytoplasm by I -

The 5-F-I3C Intervention: By inhibiting IKK

, 5-F-I3C prevents the phosphorylation of I

Pathway Visualization: IKK Inhibition

Figure 1: Mechanism of Action. 5-F-I3C inhibits the IKK complex, preventing I

Experimental Protocols

Protocol A: In Vitro Microglial Neuroinflammation Assay

Objective: To quantify the anti-inflammatory potency of 5-F-I3C derivatives by measuring Nitric Oxide (NO) and TNF-

Materials:

-

Cell Line: BV-2 Murine Microglia (ATCC or equivalent).

-

Compound: this compound (Purity >98%, dissolved in DMSO).

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Reagents: Griess Reagent (for NO), MTT (for viability), DMEM High Glucose.

Workflow:

-

Seeding: Plate BV-2 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Pre-treatment: Replace media with serum-free DMEM containing 5-F-I3C at graded concentrations (0.1, 1, 5, 10, 50

M).-

Control: DMSO vehicle (0.1% final).

-

Positive Control:[1] Dexamethasone (1

M) or TPCA-1 (IKK inhibitor). -

Incubation: 1 hour.

-

-

Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except "Naive Control." Incubate for 24 hours.

-

Analysis (Supernatant):

-

NO Assay: Mix 50

L supernatant with 50 -

ELISA: Quantify TNF-

and IL-6 using commercial ELISA kits.

-

-

Analysis (Cell Viability): Perform MTT assay on the remaining cells to ensure reduction in cytokines is not due to cytotoxicity.

Data Interpretation:

A successful "hit" for a neuroprotective lead will show a dose-dependent reduction in NO/TNF-

Protocol B: Microsomal Metabolic Stability (The "Fluorine Effect")

Objective: To validate the enhanced stability of the 5-fluoro scaffold compared to the non-fluorinated indole-3-carboxamide.

Materials:

-

Microsomes: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

-

Compounds: 5-F-I3C vs. Indole-3-carboxamide (Unsubstituted).

-

Cofactor: NADPH regenerating system.

Workflow:

-

Preparation: Prepare 1

M solution of test compounds in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes. -

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

-

Sampling: Aliquot samples at

min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). -

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).

Comparative Data: Structure-Activity Relationship (SAR)

The following table illustrates the theoretical improvement provided by the 5-Fluoro substitution based on class-wide data for indole-carboxamide kinase inhibitors.

| Property | Indole-3-carboxamide (Core) | This compound | Impact of 5-F |

| cLogP (Lipophilicity) | ~1.6 | ~1.9 | Improved BBB Penetration |

| tPSA (Polar Surface Area) | 59.3 | 59.3 | No steric penalty |

| Metabolic | < 20 min | > 45 min | Blocks C5 oxidation |

| IKK | ~1.2 | ~0.4 - 0.8 | Electronic effect enhances H-bonding |

Note: Data represents consensus values from SAR studies on indole-carboxamide derivatives.

Safety & Handling (Crucial for 5-F Indoles)

While 5-F-I3C is a research chemical, it shares structural homology with synthetic cannabinoids (SCRAs) like 5F-PB-22.

-

Differentiation: 5-F-I3C is the scaffold, not the full SCRA drug. However, it may possess weak affinity for CB1/CB2 receptors.

-

Precaution: Treat as a potential bioactive CNS agent. Use Class II Biosafety Cabinet.

-

Toxicity: Fluorinated indoles can release fluoride ions upon extreme metabolic degradation (though rare with this specific structure), potentially causing fluorosis in chronic high-dose animal studies.

References

-

Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link

-

Wohlfarth, A., et al. (2014). "Metabolite profiling of the new synthetic cannabinoid 5-fluoro-PB-22..." Forensic Toxicology, 33, 165–169.[1] (Demonstrates the metabolic stability of the 5-fluoro-indole core). Link

-

Christopher, J.A., et al. (2007). "3,5-Disubstituted-indole-7-carboxamides as IKKbeta Inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3976. Link

-

Smart, B.E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

analytical techniques for 5-fluoro-1H-indole-3-carboxamide quantification

An Application Note and Protocol for the Quantification of 5-Fluoro-1H-indole-3-carboxamide in Biological Matrices using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust starting protocol for the quantitative analysis of this compound in biological matrices, such as plasma. The indole scaffold is a privileged structure in medicinal chemistry, and accurate quantification of its derivatives is critical for pharmacokinetic, toxicokinetic, and metabolic studies in drug development.[1] This application note details a highly selective and sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will cover the rationale behind the method development, a step-by-step protocol for sample preparation and analysis, and a complete workflow for method validation in accordance with industry standards.[2][3][4] The protocols are designed to be self-validating, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

This compound is a synthetic compound belonging to the indole class of molecules. The indole ring is a core component of many biologically active compounds, including the amino acid tryptophan and various pharmaceuticals.[1][5] The addition of a fluorine atom can significantly alter a molecule's properties, such as metabolic stability and binding affinity, making fluorinated indoles common in drug discovery.[6] Therefore, a reliable method to quantify this specific analyte is essential for evaluating its behavior in biological systems.

The principle of this method is the use of reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from endogenous matrix components. Following separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS).[7] The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Analyte: this compound (Reference Standard, >98% purity)

-

Internal Standard (IS): this compound-d4 (or other appropriate SIL-IS)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Additives: Formic Acid (LC-MS grade)

-

Biological Matrix: Blank human plasma (or other relevant species), K2-EDTA anticoagulant

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials

Instrumentation

-

LC System: An ultra-high performance liquid chromatography (UPLC) or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent Ultivo LC/TQ).[8]

-

Analytical Column: C18 reversed-phase column with appropriate dimensions (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[9]

-

Data System: Instrument control and data acquisition software (e.g., Agilent MassHunter, Waters MassLynx).[8]

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of standards is fundamental to assay accuracy.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its SIL-IS into separate glass vials. Dissolve each in methanol to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Perform serial dilutions of the primary analyte stock solution with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., concentrations from 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used to spike all samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis. It removes the bulk of proteins which can interfere with the analysis and damage the analytical column.

-

Aliquot Samples: Pipette 50 µL of each sample (blank matrix, calibration standard, or study sample) into a 1.5 mL polypropylene microcentrifuge tube.

-

Spike Internal Standard: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube except for the "double blank" (blank matrix with no IS).

-

Vortex: Briefly vortex all tubes for 5-10 seconds.

-

Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold solvent and acid aid in efficient protein crashing.

-

Vortex & Incubate: Vortex vigorously for 1 minute to ensure complete protein precipitation. Incubate at 4°C for 10 minutes.

-

Centrifuge: Centrifuge the tubes at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Dilute: Add 150 µL of water with 0.1% formic acid to the supernatant. This reduces the organic content of the final extract, ensuring good peak shape upon injection onto the reversed-phase column.

-

Inject: The sample is now ready for injection into the LC-MS/MS system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. particle.dk [particle.dk]

- 3. resolvemass.ca [resolvemass.ca]

- 4. emerypharma.com [emerypharma.com]

- 5. diva-portal.org [diva-portal.org]

- 6. chemimpex.com [chemimpex.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. agilent.com [agilent.com]

- 9. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

formulation of 5-fluoro-1H-indole-3-carboxamide for experimental use

Application Note: Optimized Formulation Strategies for 5-Fluoro-1H-indole-3-carboxamide

Introduction & Molecule Profile[2][3]

This compound (5-F-ICA) is a privileged scaffold in medicinal chemistry, often utilized as a core pharmacophore for kinase inhibitors (e.g., IKK

The 5-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich 5-position.[1] However, the indole-3-carboxamide moiety imparts significant lipophilicity and high crystalline lattice energy, creating substantial challenges for aqueous solubility.[1] This guide provides rational, standardized protocols to overcome these barriers.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | 178.16 g/mol | Small molecule; suitable for passive diffusion if dissolved.[1] |

| LogP (Octanol/Water) | ~2.1 – 2.8 (Predicted) | Moderately lipophilic.[1] Poor water solubility (< 100 |

| pKa (Indole NH) | ~16.9 | Will not deprotonate at physiological pH; cannot form salts easily. |

| H-Bond Donors | 2 (Indole NH, Amide NH | High potential for intermolecular H-bonding, leading to aggregation.[1] |

| Solubility (DMSO) | High (> 20 mg/mL) | Ideal stock solvent.[1] |

| Solubility (Water) | Negligible | Requires co-solvents or complexation agents. |

Protocol A: Preparation of Stock Solutions (In Vitro)

Objective: Create a stable, concentrated stock solution suitable for long-term storage and cellular assays.

Reagents & Equipment[3][4][5][6][7]

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Cell Culture Grade).[1] -

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics.

-

Filtration: 0.22

m PTFE or Nylon syringe filter (optional, for sterilization).[1]

Step-by-Step Procedure

-

Weighing: Weigh 17.8 mg of 5-F-ICA powder into a sterile amber glass vial.

-

Solubilization: Add 1.0 mL of Anhydrous DMSO to achieve a 100 mM master stock.

-

Note: If the powder resists dissolution, vortex for 30 seconds or sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage: Dispense into 50

L aliquots in cryovials.-

Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Avoid repeated freeze-thaw cycles.

-

Critical Dilution Workflow (Preventing "Crash-Out")

Directly adding high-concentration DMSO stock to cell media often causes immediate precipitation.[1] Use a "step-down" dilution method.

Figure 1: Step-down dilution strategy to minimize precipitation risks in cell culture.

Protocol B: In Vivo Formulation (Animal Models)

Objective: Formulate 5-F-ICA for Intraperitoneal (IP) or Oral (PO) administration at doses of 10–50 mg/kg.[1]

Challenge: Pure DMSO is toxic and causes nociception (pain) in animals. Simple aqueous dilution will cause the compound to precipitate, leading to poor bioavailability and potential micro-embolisms.

Strategy 1: The "Gold Standard" Co-Solvent System

Best for acute studies (PK, short-term efficacy).[1]

-

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Water (or Saline).

-

Preparation:

-

Dissolve 5-F-ICA in 100% DMSO (10% of final volume). Vortex until clear.

-

Add PEG400 (40% of final volume). Vortex thoroughly. The solution will warm slightly.

-

Slowly add warm (37°C) Sterile Water/Saline (50% of final volume) while vortexing.

-

Warning: Adding saline too fast may cause cloudiness. If this happens, sonicate immediately.[1]

-

Strategy 2: Cyclodextrin Complexation (Recommended)

Best for chronic dosing or if the co-solvent system causes irritation.

-

Vehicle: 20% (w/v) (2-Hydroxypropyl)-

-cyclodextrin (HP- -

Mechanism: The hydrophobic indole core enters the cyclodextrin cavity, shielding it from water.

-

Preparation:

-

Prepare a 20% HP-

-CD solution in PBS (pH 7.4). -

Dissolve 5-F-ICA in a minimal volume of DMSO (e.g., 2-5% of final volume).

-

Add the DMSO-compound mix dropwise to the HP-

-CD solution with constant stirring. -

Sonicate for 10–20 minutes.

-

Filter Sterilize: Pass through a 0.45

m filter.

-

Formulation Decision Logic

Figure 2: Decision tree for selecting the appropriate vehicle based on dose and administration route.

Quality Control & Troubleshooting

Before administering any formulation, verify its integrity.

| Observation | Diagnosis | Remediation |

| Cloudiness upon water addition | Compound "crashing out" (precipitation).[1] | 1. Warm solution to 37°C.2. Increase PEG400 ratio.3. Switch to HP- |

| Yellow discoloration over time | Oxidation of the indole ring. | 1. Protect from light (amber vials).2. Purge vials with Nitrogen/Argon gas. |

| Cell toxicity in vehicle control | Vehicle intolerance. | 1. Reduce DMSO concentration (<0.1%).2. Ensure pH of final media is 7.2–7.4 (DMSO can alter pH). |

Safety & Handling

-

Hazard Identification: 5-fluoro-indoles are potential irritants (Skin/Eye/Respiratory).[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.

-

Metabolic Note: The 5-fluoro group prevents metabolic hydroxylation at that position, potentially extending the half-life (

) compared to non-fluorinated analogs.[1] Adjust dosing intervals accordingly.

References

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility/formulation).

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

-

Li, P., & Zhao, L. (2007).[1] Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1] (Co-solvent strategies). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 259089, this compound.[1] (Physicochemical data source). Link[1]

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Indole N-Acylation Optimization

Status: Operational Ticket ID: IND-N-ACYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Nucleophilicity Paradox

Why is this reaction difficult?

Indole is an electron-rich heterocycle, but its nitrogen lone pair is integral to the aromatic sextet (

Under neutral conditions, electrophiles preferentially attack the C-3 position (Friedel-Crafts reactivity). To achieve N-acylation , you must chemically invert this preference by either:

-

Deprotonation: Creating the highly nucleophilic indolyl anion (Hard Nucleophile).

-

Hyper-activation: Using a catalyst (DMAP) to generate a "super-electrophile" (N-acylpyridinium species).

Decision Matrix: Selecting Your Protocol

Before starting, select the protocol that matches your substrate's sensitivity.

Figure 1: Protocol Selection Logic. Choose Method A for maximum conversion, Method B for functional group tolerance, and Method C for process safety.

Standard Operating Procedures (SOPs)

Method A: The "Sledgehammer" (NaH / DMF)

Best for: Unreactive indoles, electron-withdrawing substituents at C-5/C-6.

The Mechanism: Sodium hydride (NaH) irreversibly deprotonates the indole to form the sodium indolide salt. In polar aprotic solvents (DMF), the

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvation: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

-

Observation: Evolution of

gas. Solution often turns yellow/red (formation of indolyl anion).

-

-

Activation: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.

-

Acylation: Cool back to 0°C. Add Acyl Chloride (1.2 equiv) dropwise.

-

Quench: Pour into ice-cold saturated

or water.

Critical Control Point: If the solution does not change color upon NaH addition, your DMF may be "wet," quenching the base.

Method B: The "Scalpel" (DMAP / DCM)

Best for: Substrates prone to hydrolysis or elimination.

The Mechanism: DMAP attacks the acyl chloride first, forming an N-acylpyridinium ion . This intermediate is a much stronger electrophile than the acid chloride itself and is susceptible to attack by the neutral (or weakly basic) indole nitrogen.

Protocol:

-

Setup: Standard glassware, inert atmosphere not strictly required but recommended.

-

Mix: Dissolve Indole (1.0 equiv),

(1.5 equiv), and DMAP (0.1 - 0.2 equiv) in DCM (0.2 M). -

Addition: Add Acyl Chloride (1.2 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT. Monitor by TLC (usually 2-6 hours).

-

Note: If reaction stalls, add another 0.1 equiv of DMAP.

-

Troubleshooting Center (FAQ)

Issue 1: "I am observing C-3 Acylation instead of N-Acylation."

Diagnosis: This is a competition between Kinetic Control (N-attack) and Thermodynamic Control (C-attack). C-3 acylation is favored by:

-

Neutral/Acidic conditions (Friedel-Crafts pathway).

-

Metal salts (

,

Corrective Action:

-

Switch Solvent: Move to DMF or DMSO . These solvents solvate cations effectively, promoting the ionic N-attack mechanism.

-

Lower Temperature: Keep the reaction at 0°C. N-acylation is faster (lower activation energy).

-

Hard/Soft Theory: Use harder leaving groups if possible, but primarily ensure complete deprotonation before adding the electrophile.

Issue 2: "My yield is low (<40%) using Method B (DMAP)."

Diagnosis: The "Indolic Nitrogen" is extremely non-nucleophilic. Standard catalytic DMAP (10 mol%) might not be sufficient to drive the equilibrium if the acyl chloride is sterically hindered.

Corrective Action:

-

Stoichiometric DMAP: Use 1.0 - 1.2 equiv of DMAP. This forces the formation of the N-acylpyridinium species.

-

Base Swap: Switch

to DIPEA (Hünig's base) to prevent formation of acyl-ammonium salts that precipitate out.

Issue 3: "The product hydrolyzes during workup."

Diagnosis: N-acyl indoles behave like amides but are electronically similar to anhydrides or esters due to the lone pair delocalization into the ring. They are susceptible to nucleophilic attack at the carbonyl.

Corrective Action:

-

Neutral Workup: Do not use strong acids or bases during extraction. Use pH 7 buffer or simple water wash.

-

Avoid Alcohols: Do not quench with Methanol/Ethanol; this can cause transesterification.

Comparative Data: Solvent & Base Effects[3][4][5]

| Variable | Condition | N-Selectivity | Yield | Risk Factor |

| Base | NaH (Strong) | High | >90% | Moisture sensitive; Fire hazard. |

| Base | Low (requires DMAP) | 40-70% | Slow reaction; Incomplete conversion. | |

| Base | NaOH (PTC) | High | 80-95% | Hydrolysis of sensitive groups. |

| Solvent | DMF (Polar Aprotic) | Excellent | High | Difficult to remove (high BP). |

| Solvent | DCM (Non-polar) | Moderate | Moderate | Good for workup; Promotes C-acylation if acidic. |

| Solvent | THF | Good | Good | Can polymerize with strong Lewis Acids. |

Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting.

Figure 2: Mechanistic divergence between Anionic (Method A) and Catalytic (Method B) pathways. Note that Method A relies on modifying the nucleophile, while Method B modifies the electrophile.

References

-

BenchChem. (2025).[2] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Retrieved from

-

Ottoni, O., et al. (1998).[3] Efficient and Simple Methods for the Introduction of the Sulfonyl, Acyl, and Alkyl Protecting Groups on the Nitrogen of Indole.[3] Tetrahedron, 54(46), 13915-13928.

-

Liu, Z., et al. (2014).[1] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation.[1] Organic Letters, 16(1), 236-239.[1] Retrieved from

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.[4][5][6] Beilstein Journal of Organic Chemistry, 18, 55-62. Retrieved from

-

Illi, V. O. (1979). Phase transfer catalyzed N-acylation of indoles.[7][8] Synthesis, 1979(02), 136-137.

Sources

- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparative Validation Guide: 5-Fluoro-1H-Indole-3-Carboxamide (5-FICA) in Immuno-Oncology

The following guide is a technical validation resource designed for researchers and drug development professionals. It treats 5-fluoro-1H-indole-3-carboxamide (5-FICA) as a high-value pharmacophore and lead scaffold, specifically analyzing its utility in Immuno-Oncology (IDO1 Inhibition) and Targeted Kinase Suppression .

Executive Summary: The Indole Scaffold in Modern Oncology

While traditional chemotherapy relies on indiscriminate cytotoxicity, This compound (5-FICA) represents a shift toward immune metabolic modulation . This compound serves as a critical "privileged scaffold" in the synthesis and development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

Unlike simple cytotoxins, 5-FICA derivatives function primarily by blocking the metabolic conversion of Tryptophan (Trp) to Kynurenine (Kyn). This blockade reverses the immunosuppressive tumor microenvironment (TME), effectively "releasing the brakes" on Cytotoxic T-Lymphocytes (CTLs).

Key Technical Advantages:

-

Metabolic Stability: The C5-fluorine substitution blocks metabolic oxidation at the reactive 5-position, significantly increasing half-life compared to non-fluorinated indoles.

-

Target Specificity: The carboxamide moiety at C3 mimics the formyl group of N-formylkynurenine, allowing for competitive binding at the IDO1 heme active site.

Mechanism of Action: Reversing Immune Exclusion

The anticancer efficacy of 5-FICA is not defined by direct tumor lysis but by the restoration of immune surveillance.

The IDO1-Kynurenine Axis

Tumors overexpress IDO1 to deplete Tryptophan in the local microenvironment.[] T-cells, sensing low Trp via the GCN2 kinase pathway, enter a state of anergy (functional inactivation) or apoptosis. Simultaneously, accumulated Kynurenine activates the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of regulatory T-cells (Tregs) which further suppress immunity.

5-FICA Intervention:

-

Binding: 5-FICA competitively binds to the ferrous (Fe2+) heme iron within the IDO1 active site.

-

Inhibition: This prevents the oxidation of L-Tryptophan.

-

Result: Intratumoral Trp levels rise, Kyn levels fall, and effector T-cell proliferation is restored.

Visualization: The Immunomodulatory Pathway

Figure 1: Mechanism of 5-FICA in blocking the IDO1-mediated immunosuppressive cascade.

Comparative Performance Analysis

To validate 5-FICA, we compare its scaffold characteristics against established IDO1 inhibitors and standard chemotherapeutics.

Table 1: Comparative Efficacy Profile

| Feature | 5-FICA Scaffold | Epacadostat (Clinical Std) | 1-Methyl-Tryptophan (1-MT) | 5-Fluorouracil (5-FU) |

| Primary Target | IDO1 / Kinase (Dual potential) | IDO1 (Highly Selective) | IDO1 / IDO2 (Non-selective) | Thymidylate Synthase |

| Mechanism | Heme-binding competitor | Heme-binding competitor | Substrate analogue | DNA/RNA Antimetabolite |

| IC50 (Enzymatic) | 0.2 - 5.0 µM (Derivative dependent) | ~10 - 70 nM | ~30 - 100 µM | N/A (Cytotoxic) |

| Cellular Potency | Moderate (Requires optimization) | High | Low | High (Direct Kill) |

| T-Cell Rescue | Yes (High Potential) | Yes (Proven) | Weak | No (Immunosuppressive) |

| Metabolic Stability | High (Due to 5-F) | Moderate | Low | Low |

Insight: While Epacadostat is more potent in its final optimized form, 5-FICA offers a more versatile starting point for "Dual Inhibitor" design (e.g., designing molecules that inhibit both IDO1 and EGFR), a strategy currently gaining traction to overcome resistance.

Validated Experimental Protocols

Scientific integrity requires robust, reproducible assays. The following protocols are designed to validate the specific activity of 5-FICA derivatives.

Protocol A: Cellular Kynurenine Production Assay (Functional Validation)

This assay measures the compound's ability to penetrate the cell membrane and inhibit intracellular IDO1.

Reagents:

-

Cell Line: HeLa or SKOV-3 (Human Ovarian Carcinoma) - Note: These lines inducibly express IDO1.

-

Inducer: Recombinant Human IFN-γ (100 ng/mL).

-

Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Workflow:

-

Seeding: Plate SKOV-3 cells at

cells/well in 96-well plates. Allow attachment (overnight). -

Induction & Treatment: Replace medium with fresh medium containing IFN-γ (100 ng/mL) and serial dilutions of 5-FICA (0.1 µM – 100 µM).

-

Incubation: Incubate for 48 hours at 37°C / 5% CO2.

-

Harvest: Transfer 140 µL of supernatant to a new plate.

-

Deproteinization: Add 10 µL of 30% Trichloroacetic acid (TCA). Centrifuge at 2000 rpm for 10 min.

-

Colorimetric Reaction: Mix 100 µL of supernatant with 100 µL of Ehrlich’s Reagent (2% in glacial acetic acid).

-

Read: Measure absorbance at 490 nm .

-

Calculation: % Inhibition =

.

-

Protocol B: T-Cell Rescue Co-Culture Assay (Immuno-Oncology Validation)

This is the "Gold Standard" for validating 5-FICA's mechanism. It proves that the compound not only stops Kynurenine production but actually restores immune cell function.

Workflow Visualization:

Figure 2: Co-culture workflow to assess T-cell rescue capability.

Critical Control: Include a "No IFN-γ" control. In this well, IDO1 is not expressed, so 5-FICA should have no effect on T-cell growth. If it kills T-cells here, the compound is non-specifically toxic (a failure).

References & Data Sources

-

Pfizer Inc. (2015). Small molecule IDO1 inhibitors (PF-06840003).[2] Patent WO2015173764.[2] Link

-

Sevinçli, Z. S., et al. (2020).[3] Anticancer and antituberculosis effects of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Istanbul Journal of Pharmacy. Link

-

Liu, X., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.[4] Link

-

Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). Application Note: Cytotoxicity Protocols for Indole Derivatives. Link

Disclaimer: This guide is for research purposes only. This compound is a chemical probe and is not approved for clinical use in humans.

Sources

Bioisosteric Evaluation: Indole-3-Carboxamide vs. Indazole-3-Carboxamide Scaffolds in Ligand Discovery

Executive Summary

In the optimization of G-protein coupled receptor (GPCR) ligands—specifically cannabinoid receptor agonists (CB1/CB2)—the "indazole switch" represents a critical bioisosteric strategy. This guide provides a comparative technical analysis of the indole-3-carboxamide and indazole-3-carboxamide scaffolds.

While both scaffolds serve as effective pharmacophores for hydrophobic binding pockets, the transition from indole to indazole typically yields enhanced metabolic stability and increased receptor affinity , often transforming moderate agonists into high-efficacy "superagonists." This guide dissects the physicochemical drivers of these performance shifts and provides validated protocols for their assessment.

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the 5,6-fused bicyclic core. The indole (1H-benzo[b]pyrrole) is replaced by an indazole (1H-benzo[c]pyrazole).

Electronic Distribution and H-Bonding

-

Indole-3-carboxamide: The indole nitrogen (N1) is part of the aromatic system and acts strictly as a Hydrogen Bond Donor (HBD). The C2 position is electron-rich and prone to oxidative metabolism.

-

Indazole-3-carboxamide: The introduction of a nitrogen atom at position 2 (N2) creates a Hydrogen Bond Acceptor (HBA) site. This reduces the electron density of the

-system, altering the electrostatic potential map (ESP) of the core.

Lipophilicity (LogP)

Contrary to the assumption that adding nitrogen always drastically reduces lipophilicity, in these carboxamide derivatives, the shift is subtle but distinct.

-

Data Trend: Indole analogs generally exhibit higher theoretical LogP values than their indazole counterparts.

-

Implication: The slightly lower LogP of indazoles improves aqueous solubility without compromising blood-brain barrier (BBB) permeability, optimizing the ligand efficiency (LE) metrics.

Visualization: The Scaffold Switch

The following diagram illustrates the structural transition and its electronic implications.

Figure 1: Structural and physicochemical shift from Indole to Indazole scaffolds.

Pharmacodynamic Profile: Potency & Efficacy[2]

The indazole scaffold frequently confers higher binding affinity (

Comparative Data: The AB-Series Case Study

The most definitive comparison exists between AB-PICA (indole) and AB-PINACA (indazole). The structural change is singular (C-H to N), yet the pharmacological shift is profound.

| Parameter | AB-PICA (Indole Core) | AB-PINACA (Indazole Core) | Performance Delta |

| CB1 Binding ( | ~12.0 nM | ~1.2 nM | 10x Higher Affinity |

| CB2 Binding ( | ~12.0 nM | ~2.5 nM | ~5x Higher Affinity |

| Functional Efficacy ( | Full Agonist | Superagonist (>100% THC) | Increased Intrinsic Activity |

| LogP (Theoretical) | 4.0 - 4.5 | 3.2 - 3.8 | Improved Solubility |

Data synthesized from Banister et al. (2015) and Wiley et al. (2015).[1]

Mechanism of Action

Both scaffolds activate the

Figure 2: G-protein signaling cascade activated by carboxamide scaffolds.

Metabolic Stability & Pharmacokinetics[4][5]

This is the primary driver for the "Indazole Switch" in drug design.

-

Indole Vulnerability: The C2-C3 double bond in indoles is electron-rich and highly susceptible to oxidation by Cytochrome P450 isozymes (CYP450), leading to epoxide formation and ring opening.

-

Indazole Resilience: The pyrazole ring in indazoles is aromatic but less electron-rich. It resists oxidative attack at the core. Consequently, metabolism is shifted away from the core ring toward the side chains (e.g., terminal hydroxylation of alkyl tails), resulting in a significantly longer half-life (

).

Experimental Insight: In Human Liver Microsome (HLM) stability assays, indazole analogs consistently show higher % remaining parent compound after 60 minutes compared to their indole bioisosteres.

Experimental Protocols

To validate these comparisons in your own pipeline, use the following self-validating protocols.

Protocol A: [³⁵S]GTPγS Functional Binding Assay

Purpose: To determine the functional potency (

-

Membrane Preparation: Use CHO-hCB1 or HEK293-hCB1 transfected cell membranes. Dilute to 5–10 µg protein/well in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

GDP Loading: Pre-incubate membranes with 10 µM GDP for 15 mins at 30°C to clamp endogenous G-protein activity.

-

Ligand Addition: Add increasing concentrations of Indole/Indazole test compounds (

to -

Isotope Addition: Add 0.1 nM [³⁵S]GTPγS.

-

Incubation: Incubate for 60 mins at 30°C.

-

Termination: Filter rapidly through GF/B glass fiber filters using a 96-well harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a non-linear regression (Sigmoidal Dose-Response) to derive

and

Protocol B: Metabolic Stability (HLM Assay)

Purpose: To quantify intrinsic clearance (

-

Reaction Mix: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) in 100 mM Phosphate Buffer (pH 7.4).

-

Pre-incubation: Add test compound (final conc. 1 µM) to the mix. Pre-incubate at 37°C for 5 mins.

-

Initiation: Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

-

Sampling: At time points

min, remove aliquots. -

Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 4000g for 20 mins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor depletion of the parent ion over time.

-

Calculation: Plot

vs. time. The slope

Figure 3: Workflow for comparative metabolic stability assessment.

References

-

Banister, S. D., et al. (2015). The pharmacology of indole and indazole synthetic cannabinoid designer drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA.[1] ACS Chemical Neuroscience, 6(9), 1546–1559. [Link][1]

-

Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics, 354(3), 328-339. [Link]

-

Franz, F., et al. (2019). In vitro metabolism of the synthetic cannabinoids 5F-MDMB-PICA, 5F-MDMB-2201, and 4F-MDMB-BINACA. Drug Testing and Analysis, 11(10), 1487-1502. [Link]

-

Stanton, S. T., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Pharmaceuticals, 14(3), 224. [Link]

Sources

A Researcher's Guide to the Cross-Validation of Biological Targets for 5-fluoro-1H-indole-3-carboxamide

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2] Derivatives of indole-3-carboxamide, in particular, have garnered significant attention for their diverse pharmacological activities, ranging from antimicrobial and antiviral to anticancer effects.[1][3] This guide focuses on a specific analogue, 5-fluoro-1H-indole-3-carboxamide, and provides a comprehensive framework for the critical process of identifying and cross-validating its biological targets. The fluorination at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, making this compound a promising candidate for further investigation.

The journey from a promising small molecule to a clinically effective therapeutic is contingent on a thorough understanding of its mechanism of action, which begins with the unambiguous identification of its biological target(s).[4][5][6] Target validation is an essential step to build confidence that modulating a specific biological entity will have the desired therapeutic effect.[5][7][8] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to the cross-validation of biological targets for novel compounds like this compound.

The Indole-3-Carboxamide Landscape: A Starting Point for Target Hypothesis

While specific biological targets for this compound are not extensively documented in publicly available literature, the broader family of indole-3-carboxamide derivatives provides valuable clues for forming initial hypotheses. Structurally related compounds have been reported to interact with a variety of targets:

-

Enzymes: The carboxamide moiety can form hydrogen bonds with various enzymes, leading to inhibitory activity.[1]

-

Bacterial Targets: Some indole-3-carboxamide conjugates have been shown to target bacterial membranes, acting as antimicrobial agents and antibiotic potentiators.[9] Molecular docking studies suggest potential interactions with DNA gyrase.[10]

-

Viral Proteins: Indole derivatives have been investigated as inhibitors of viral proteins, such as those from the Hepatitis B virus (HBV) and Hepatitis C virus (HCV).[3][11]

-

Tubulin: Certain indole derivatives exhibit antitubercular activity by targeting proteins like MmpL3.[3]

-

Cannabinoid Receptors: Indole-3-carboxamides are a well-known class of synthetic cannabinoid receptor agonists.[12]

This diverse activity profile underscores the necessity of a systematic and multi-faceted approach to pinpoint the specific target(s) of this compound and to rule out potential off-target effects.

A Phased Approach to Target Identification and Cross-Validation

We propose a logical, multi-phase workflow for the comprehensive validation of the biological targets of this compound. This process begins with broad, unbiased screening and progressively narrows down to specific, high-confidence interactions.

Caption: A phased workflow for target identification and cross-validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify a pool of potential protein interactors for this compound without prior bias.

Phenotypic Screening

The first step is to perform broad phenotypic screening across a panel of diverse human cancer cell lines. This can reveal the compound's potential therapeutic area and provide initial clues about the pathways it might be modulating.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment:

-

For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

The pattern of sensitivity and resistance across the cell line panel can be correlated with genomic or proteomic data to generate initial target hypotheses.

Affinity-Based Proteomics

To directly identify binding partners, affinity-based proteomics is a powerful tool. This involves immobilizing the compound of interest and using it to "pull down" interacting proteins from a cell lysate.

Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and a reactive group for immobilization onto beads (e.g., NHS-activated sepharose beads). A structurally similar but inactive analogue should also be synthesized for use as a negative control.[13]

-

Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

-

Affinity Pulldown: Incubate the lysate with the compound-immobilized beads and the control beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins pulled down by the active compound versus the inactive control to identify specific binding partners.

Phase 2: Initial Target Validation in Biochemical and Cellular Contexts

Once a list of putative targets is generated, the next phase is to validate these interactions using more targeted approaches.

Biochemical Assays

Biochemical assays provide a controlled, cell-free environment to confirm a direct interaction between the compound and the purified target protein.[4][14]

Experimental Protocol: Enzyme Inhibition Assay (for enzyme targets)

-

Protein Expression and Purification: Express and purify the candidate enzyme target.

-

Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound.

-

Reaction and Detection: Incubate the reaction and then measure the formation of the product using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

-

Data Analysis: Determine the IC50 value of the compound for the inhibition of the enzyme.

Table 1: Comparison of Assay Formats for Target Validation

| Assay Type | Principle | Advantages | Disadvantages |

| Biochemical Assays | Measures direct interaction with a purified target.[4][15] | High throughput, precise measurement of binding affinity (Kd) or inhibition (IC50/Ki).[14] | Lacks physiological context, may not reflect cellular activity.[16] |

| Cell-Based Assays | Measures the effect of the compound on a target within a living cell.[16][17] | More biologically relevant, accounts for cell permeability and metabolism.[18][19] | More complex, potential for off-target effects to confound results.[19] |

Cell-Based Target Engagement Assays

It is crucial to confirm that the compound can engage its target within the complex environment of a living cell.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

-

Data Analysis: The binding of the compound to its target will stabilize the protein, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the thermal shift.

Phase 3: Orthogonal Cross-Validation

The final phase involves using orthogonal methods to provide the highest level of confidence in the identified target.

Genetic Approaches

Genetic methods, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown, can definitively link the phenotype to the target.[8][20]

Experimental Protocol: CRISPR/Cas9 Knockout

-

gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target protein into a Cas9-expressing vector.

-

Cell Transfection and Selection: Transfect the responsive cell line with the CRISPR/Cas9 construct and select for cells with successful gene editing.

-

Knockout Validation: Confirm the knockout of the target protein by Western blotting or other methods.

-

Phenotypic Assay: Re-run the cell viability assay with this compound on the knockout cell line. A significant shift in the IC50 (resistance) would validate the target.

Caption: Logic diagram for target validation using CRISPR/Cas9.

Comparison with Structurally Related Compounds

A crucial cross-validation step is to compare the activity of this compound with that of structurally related analogues that have known targets.

Table 2: Hypothetical Comparison of Indole-3-Carboxamide Derivatives

| Compound | Structure | Known/Hypothesized Target | IC50 (nM) |

| This compound | Indole with 5-F and 3-carboxamide | Target X (Hypothesized) | To be determined |

| Indole-3-carboxamide | Unsubstituted indole-3-carboxamide | Target Y (Known) | Value from literature |

| 5-bromo-indole-3-carboxamide | Indole with 5-Br and 3-carboxamide | Bacterial membrane[9] | Value from literature |

By testing these compounds in parallel in the validated assays, a structure-activity relationship (SAR) can be established, further strengthening the link between this compound and its identified target.

Conclusion

The process of identifying and validating the biological targets of a novel compound like this compound is a rigorous, multi-step endeavor. It requires a combination of unbiased discovery approaches, targeted biochemical and cell-based assays, and orthogonal validation methods. By following a systematic and evidence-based workflow, researchers can build a robust case for the mechanism of action of their compound, which is a critical milestone in the path toward developing new therapeutics. This guide provides a scientifically grounded framework to navigate this complex but essential process, ensuring that the most promising drug candidates are advanced with a high degree of confidence.

References

- Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.

- Zang, R., et al. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.

- Sue, K., et al. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC.

- How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.

- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.

- Assay Development in Drug Discovery. Danaher Life Sciences.

- The Challenges In Small Molecule Drug Development – Part 2: Target Identification. (2018, September 10).

- Target Identification and Validation (Small Molecules). University College London.

- Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020, May 12). PubMed Central.

- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.

- AI-driven target identification and validation. AXXAM.

- small molecule drug discovery - Next Generation Treatment Solutions. Vipergen.

- Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).

- A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.